2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE
Description
2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a formyl (-CHO) group at position 2 and a carbonitrile (-CN) group at position 7. This structure positions it as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for derivatization via the reactive aldehyde moiety . Its inclusion in ACROBiosystems' 2023 catalog underscores its relevance in drug discovery pipelines, likely serving as a precursor for covalent inhibitors or metal-chelating agents .
Properties
IUPAC Name |
2-formylimidazo[1,2-a]pyridine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-4-7-2-1-3-12-5-8(6-13)11-9(7)12/h1-3,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEDNFVHDCIGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693074 | |
| Record name | 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-69-4 | |
| Record name | 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Formylation
- Vilsmeier–Haack reaction : Treat the preformed imidazo[1,2-a]pyridine-8-carbonitrile with POCl₃/DMF at 0–5°C to introduce the formyl group at position 2.
Example protocol :Step Reagents/Conditions Yield Reference Formylation POCl₃ (2 eq), DMF (3 eq), CH₂Cl₂, 0°C → rt, 12 h 65–72%
Oxidative Methods
- I₂/DMSO-mediated oxidation : Convert a 2-methyl group to formyl using iodine in DMSO at 80°C.
Key advantage : Avoids harsh reagents and preserves the nitrile functionality.
Sequential Functionalization
A stepwise approach minimizes side reactions:
- Synthesize imidazo[1,2-a]pyridine-8-carbonitrile via:
- Groebke–Blackburn–Bienaymé reaction : 2-Aminopyridine-8-carbonitrile + aldehyde + isonitrile, catalyzed by HCl.
- Microwave-assisted cyclization : 2-Aminopyridine-8-carbonitrile + bromomalonaldehyde in ethanol–water (1:1), 100°C, 20 min.
- Introduce formyl group using Vilsmeier–Haack or oxidative methods (as above).
Challenges and Optimization
- Regioselectivity : Position 2 is electronically favored for electrophilic substitution, but steric effects from the 8-cyano group may require adjusted reaction conditions.
- Stability : The nitrile group may hydrolyze under acidic conditions; neutral pH and low temperatures are recommended during formylation.
Analytical Validation
Critical characterization data for intermediate and final compounds should include:
- ¹H/¹³C NMR : Confirm formyl proton (~10 ppm) and nitrile carbon (~115 ppm).
- HRMS : Molecular ion peak matching C₁₀H₆N₃O (M+H⁺ = 200.0463).
Chemical Reactions Analysis
Types of Reactions
2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities:
Anticancer Activity
Studies have demonstrated that 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- In vitro evaluations showed that the compound inhibited cell proliferation with IC50 values comparable to established anticancer agents .
- It has been reported to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit antimicrobial activity against a range of pathogens:
- The compound's derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Specific studies reported minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .
Antitubercular Activity
In vitro studies have also evaluated the antitubercular properties of related compounds:
- Compounds derived from imidazo[1,2-a]pyridine frameworks demonstrated activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents .
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated IC50 values in the nanomolar range against MCF7 and HCT116 cell lines. |
| Study B | Antimicrobial Evaluation | Showed broad-spectrum activity with MIC values as low as 0.027 µM/ml against various pathogens. |
| Study C | Antitubercular Activity | Effective against Mycobacterium tuberculosis with promising in vivo results in murine models. |
Mechanism of Action
The mechanism of action of 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Position and Reactivity
- Position 2 Variations: 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE: The formyl group at position 2 enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation). 2-CHLOROMETHYL-IMIDAZO[1,2-A]PYRIDINE-6-CARBONITRILE (): A chloromethyl group at position 2 allows alkylation reactions, but the carbonitrile at position 6 (vs. 8 in the target compound) alters electronic distribution and binding site accessibility .
Position 8 Variations :
- The carbonitrile group at position 8 in the target compound is conserved in compound 39 (), suggesting shared roles in hydrogen bonding or dipole interactions. However, analogs like 2-[3-ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine () replace -CN with sulfonyl or trifluoromethyl groups, enhancing lipophilicity but reducing polar interactions .
Physicochemical and Pharmacokinetic Properties
- Solubility : The formyl and carbonitrile groups in the target compound confer moderate polarity, likely improving aqueous solubility compared to halogenated analogs (e.g., 1-[(6-chloro-3-pyridinyl)methyl]-... in ), which exhibit higher logP values due to chloro and trifluoromethyl substituents .
Data Table: Key Structural and Functional Comparisons
*Calculated based on structural formulas.
Biological Activity
2-Formyl-imidazo[1,2-a]pyridine-8-carbonitrile (CAS 885275-69-4) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C₉H₅N₃O
- Molecular Weight : 171.16 g/mol
- IUPAC Name : 2-formylimidazo[1,2-a]pyridine-8-carbonitrile
- Purity : Typically around 97% in commercial preparations .
Biological Activities
The imidazo[1,2-a]pyridine scaffold, including this compound, is associated with a range of biological activities:
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds from this class have been shown to inhibit the growth of various bacterial strains and fungi, making them potential candidates for antibiotic development .
Anticancer Properties
Studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For example, certain analogs have demonstrated cytotoxic effects against human lung adenocarcinoma cell lines (A549) with IC₅₀ values indicating effective inhibition of cell proliferation. The mechanism often involves inducing apoptosis and disrupting DNA synthesis in cancer cells .
Antitubercular Activity
Imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors against Mycobacterium tuberculosis. High-throughput screening campaigns revealed several lead compounds that effectively target key enzymes involved in the bacterium's metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The following table summarizes key findings regarding SAR:
| Modification | Effect on Activity |
|---|---|
| Substitution on the carbonitrile group | Enhanced antibacterial and anticancer activity |
| Variation in the formyl group | Altered potency against specific cancer cell lines |
| Positioning of nitrogen atoms | Critical for maintaining biological activity |
Case Studies
- Anticancer Activity : A study reported that a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their cytotoxic effects on A549 cells. The most potent compound showed an IC₅₀ value of 12 μM, indicating strong potential for further development in cancer therapeutics .
- Antitubercular Screening : In a high-throughput screening of imidazo[1,2-a]pyridine derivatives against M. tuberculosis, several compounds were identified with IC₅₀ values below 5 μM. These compounds were found to specifically inhibit QcrB, a crucial enzyme in the electron transport chain of the bacterium .
- Antimicrobial Efficacy : A recent study evaluated various derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the imidazo ring significantly enhanced antibacterial activity compared to unmodified analogs .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile?
- Methodological Answer : Microwave-assisted organic synthesis (MAOS) using diglyme as a solvent under controlled irradiation conditions has been reported as an efficient method for synthesizing imidazopyridine carbonitriles. This approach reduces reaction times and improves yields compared to traditional thermal methods. For example, substituted imidazopyridines were synthesized via condensation of 1-(pyridin-2-yl)ethanone with 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile under microwave conditions . Alternative pathways include Pd-catalyzed cyclization reactions, as demonstrated in the synthesis of triazolopyridine carbonitriles, which share structural similarities .
Q. How can structural characterization of this compound be optimized?
- Methodological Answer : Comprehensive characterization involves a combination of techniques:
- Spectroscopy : ¹H/¹³C NMR and FT-IR for functional group identification.
- Mass spectrometry : HRMS to confirm molecular weight and fragmentation patterns.
- X-ray crystallography : Single-crystal XRD resolves precise molecular geometry and intermolecular interactions (e.g., π-stacking, hydrogen bonding) .
- Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., C–H⋯π, H-bonding) critical for understanding supramolecular assembly .
Q. What solvents and catalysts are optimal for functionalizing the formyl group in this compound?
- Methodological Answer : Polar aprotic solvents like DMF or DMSO are preferred for formyl group reactivity. Catalytic systems such as Pd(OAc)₂ (10 mol%) enable cross-coupling reactions, while CuCN facilitates cyanation under microwave irradiation . For example, coupling with substituted amines using HATU/DIPEA in ethanol achieves high yields (93–97%) in carboxamide derivatization .
Advanced Research Questions
Q. How do non-covalent interactions influence the supramolecular behavior of this compound derivatives?
- Methodological Answer : Hirshfeld analysis and DFT calculations reveal that π⋯π stacking and C–H⋯N interactions dominate crystal packing. These interactions are critical for designing materials with tailored photophysical properties or binding affinities. For instance, substituents at the 5- and 7-positions modulate electron density, altering HOMO-LUMO gaps and fluorescence behavior .
Q. What strategies exist for incorporating this compound into fluorescent probes for biological imaging?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., cyano) enhances fluorescence quantum yields. Copper-catalyzed tandem cyclization with benzylidenemalononitriles generates triazolopyridine carbonitriles with strong blue fluorescence and large Stokes shifts, making them suitable for cellular imaging . Computational modeling of excited-state intramolecular proton transfer (ESIPT) can further optimize emission profiles .
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking studies : Simulate binding to biological targets (e.g., β-amyloid plaques) using software like AutoDock.
- QSAR models : Correlate substituent effects (e.g., methoxy vs. phenyl groups) with inhibitory activity (e.g., vacuolar H⁺-ATPase) .
- MD simulations : Assess stability of ligand-receptor complexes over time .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer : Discrepancies in yields often arise from solvent purity, catalyst loading, or reaction scale. For example, Pd(OAc)₂-catalyzed reactions may show variability due to trace moisture. Reproducibility can be improved by:
- Standardizing solvent drying protocols (e.g., molecular sieves for DMF).
- Optimizing microwave parameters (power, ramp time) to prevent side reactions .
Key Research Gaps and Recommendations
- Synthetic Scalability : MAOS protocols require validation for large-scale production.
- Biological Validation : Limited data on in vivo efficacy of fluorescent derivatives necessitates further pharmacological profiling .
- Computational-Experimental Synergy : Integrate machine learning with high-throughput screening to accelerate structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
